ethyl 3-(4-carbamoyl-1H-pyrazol-1-yl)-4,4,4-trifluorobutanoate
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Overview
Description
Ethyl 3-(4-carbamoyl-1H-pyrazol-1-yl)-4,4,4-trifluorobutanoate is a synthetic organic compound characterized by the presence of a pyrazole ring and a trifluorobutanoate ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-(4-carbamoyl-1H-pyrazol-1-yl)-4,4,4-trifluorobutanoate typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a β-diketone under acidic or basic conditions.
Introduction of the Carbamoyl Group: The carbamoyl group can be introduced by reacting the pyrazole derivative with an isocyanate or carbamoyl chloride.
Formation of the Trifluorobutanoate Ester: The final step involves the esterification of the pyrazole derivative with ethyl trifluoroacetate under acidic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(4-carbamoyl-1H-pyrazol-1-yl)-4,4,4-trifluorobutanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the ester or carbamoyl groups using reagents like alkoxides or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted esters or amides.
Scientific Research Applications
Ethyl 3-(4-carbamoyl-1H-pyrazol-1-yl)-4,4,4-trifluorobutanoate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and agrochemicals.
Mechanism of Action
The mechanism of action of ethyl 3-(4-carbamoyl-1H-pyrazol-1-yl)-4,4,4-trifluorobutanoate involves its interaction with specific molecular targets and pathways. The compound may inhibit enzymes or receptors by binding to their active sites, thereby modulating biochemical pathways. The trifluorobutanoate group can enhance the compound’s stability and bioavailability.
Comparison with Similar Compounds
Ethyl 3-(4-carbamoyl-1H-pyrazol-1-yl)-4,4,4-trifluorobutanoate can be compared with other pyrazole derivatives and trifluoromethyl compounds:
Similar Compounds:
Properties
IUPAC Name |
ethyl 3-(4-carbamoylpyrazol-1-yl)-4,4,4-trifluorobutanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12F3N3O3/c1-2-19-8(17)3-7(10(11,12)13)16-5-6(4-15-16)9(14)18/h4-5,7H,2-3H2,1H3,(H2,14,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YTLPXZYMNNWXHX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(C(F)(F)F)N1C=C(C=N1)C(=O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12F3N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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